6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-13-8-6-12(7-9-13)16-11-10-15-17(20-16)21-22(18(15)23)14-4-2-1-3-5-14/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEWFSDEZQLSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and phenylhydrazine can yield an intermediate, which upon further cyclization with a suitable reagent, forms the desired pyrazolo[3,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
4-(4-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Molecular Formula : C₁₈H₁₂N₄O₃
- Molecular Weight : 332.32 g/mol
- Key Features : A nitro group at the para position of the phenyl ring increases polarity and electron-withdrawing effects. This substitution may enhance binding affinity in kinase inhibition but reduces lipophilicity compared to the chloro analog.
- Melting Point: Not reported, but nitro-substituted analogs often exhibit higher melting points due to stronger intermolecular interactions .
4-(3-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Molecular Formula : C₁₈H₁₂N₄O₃
- Molecular Weight : 332.32 g/mol
- Key Features : Meta-nitro substitution alters electronic distribution and steric interactions compared to the para-nitro isomer. This may impact solubility and target binding .
| Property | 6-(4-Chlorophenyl) Analog | 4-(4-Nitrophenyl) Analog | 4-(3-Nitrophenyl) Analog |
|---|---|---|---|
| Substituent Position | 6-position (Cl) | 4-position (NO₂) | 3-position (NO₂) |
| Molecular Weight (g/mol) | 329.76 | 332.32 | 332.32 |
| Electron Effects | Moderate EWG (Cl) | Strong EWG (NO₂) | Strong EWG (NO₂) |
| Lipophilicity (LogP) | Higher (Cl) | Lower (NO₂) | Lower (NO₂) |
Sulfur-Containing Analogs
6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
- Molecular Formula : C₁₉H₁₃ClN₄O₂S
- Molecular Weight : 420.86 g/mol
- Key Features : Introduction of a sulfur atom via a thioether linkage increases molecular weight and polar surface area. The 4-chlorophenylthio group may enhance metabolic stability but reduce membrane permeability compared to the parent compound .
Dichlorobenzyl-Substituted Analog
2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Molecular Formula : C₁₉H₁₃Cl₂N₃O
- Molecular Weight : 370.24 g/mol
- This modification likely improves target selectivity but may reduce solubility .
Piperazine and Heterocyclic Derivatives
4-Methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-phenyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
- Molecular Formula : C₂₆H₂₆N₆O₂
- Molecular Weight : 478.54 g/mol
- Key Features : A piperazine-linked ethyl group adds basicity and hydrogen-bonding capacity. Such derivatives are common in kinase inhibitors (e.g., adavosertib) .
Triazole-Fused Analog
3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Molecular Formula : C₁₈H₁₂ClN₇O
- Molecular Weight : 385.79 g/mol
- The methyl group at position 2 may improve metabolic stability .
Biological Activity
6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique pyrazolo[3,4-b]pyridine core with a 4-chlorophenyl and a phenyl group. Its synthesis typically involves multistep reactions starting from precursors such as 4-chlorobenzaldehyde and phenylhydrazine, followed by cyclization under controlled conditions to yield the final product .
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation in various human cancer cell lines. For instance, studies demonstrated IC50 values ranging from 0.59 µM to over 10 µM across different cell lines, indicating potent cytotoxic effects .
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets. It may inhibit enzymes involved in cancer cell proliferation and induce apoptosis through various pathways. Notably, it is suggested that the compound targets tubulin polymerization and protein kinase signaling pathways .
Antimicrobial and Antiviral Activities
In addition to its anticancer properties, this compound has demonstrated antimicrobial and antiviral activities. It has been reported to inhibit key enzymes associated with viral replication and bacterial growth .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards malignant cells while sparing normal cells .
- Structure-Activity Relationship (SAR) : Further investigations into SAR revealed that modifications to the phenyl groups significantly impacted the biological activity of derivatives. Compounds with electron-withdrawing groups showed enhanced potency against specific cancer types .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimized synthetic routes for 6-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can intermediates be characterized?
A multi-step synthesis is typically employed, starting with condensation reactions between substituted aldehydes and ethyl cyanoacetate in ionic liquids (e.g., [bmim][BF4]) to form key intermediates. For example, FeCl3·6H2O can catalyze cyclization with 5-amino-3-methyl-1-phenylpyrazole to yield the pyrazolo[3,4-b]pyridin-6-one core . Intermediates should be purified via column chromatography and characterized using -NMR (e.g., DMSO-d6 or CDCl3), -NMR, and ESI-MS to confirm regiochemistry and functional group integrity .
Q. How can spectroscopic techniques validate the structural identity of this compound?
- NMR : -NMR peaks at δ 6.80–6.88 ppm (aromatic protons) and δ 2.24–3.41 ppm (CH2/CH3 groups) confirm substituent placement .
- IR : Absorbance at 1646 cm (C=O) and 3237 cm (NH) are diagnostic .
- Mass Spectrometry : ESI-MS molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (e.g., ~344.78 g/mol for analogous structures) .
Q. What solvent systems and catalysts improve reaction yields?
Ionic liquids like [bmim][BF4] enhance reaction efficiency by stabilizing intermediates and reducing side reactions. FeCl3·6H2O is effective for cyclization steps, achieving yields >75% under optimized conditions (80°C, 12–24 hours) . Polar aprotic solvents (DMF, DMSO) are preferred for solubility of aromatic intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model the compound’s 3D conformation and electronic properties. For example:
- DFT : Predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Docking Studies : Evaluate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the pyridinone oxygen and hydrophobic contacts with chlorophenyl groups .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Perform IC50 assays under standardized conditions (e.g., 72-hour incubation, triplicate measurements) to minimize variability .
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Structural Analog Comparison : Compare with derivatives (e.g., morpholine- or piperidine-substituted analogs) to identify critical pharmacophores .
Q. What experimental designs are optimal for studying environmental fate and biodegradation?
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to track photolysis products via HPLC-MS .
- Biotic Studies : Use OECD 301F respirometry to measure microbial degradation in activated sludge, monitoring CO2 evolution and parent compound depletion .
Q. How can reaction mechanisms be elucidated for novel derivatives?
- Kinetic Isotope Effects (KIE) : Compare for deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., acrylonitrile) during synthesis to detect transient intermediates .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-step syntheses?
Q. How can thermal stability inform storage and handling protocols?
Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals decomposition temperatures. For pyrazolo[3,4-b]pyridinones, stability typically exceeds 200°C, suggesting storage at RT in inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
